molecular formula C7H10OS B13473940 6-Thiaspiro[3.4]octan-8-one

6-Thiaspiro[3.4]octan-8-one

Katalognummer: B13473940
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: AKZDFRPMXKJNCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Thiaspiro[34]octan-8-one is an organic compound with the molecular formula C7H10OS It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiaspiro[3.4]octan-8-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a sulfur-containing reagent. This process typically requires the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining a steady flow of reactants through a reactor system. The reaction conditions, including temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Thiaspiro[3.4]octan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Thiaspiro[3.4]octan-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Thiaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Thiaspiro[3.4]octan-8-one is unique due to its sulfur-containing spiro structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H10OS

Molekulargewicht

142.22 g/mol

IUPAC-Name

6-thiaspiro[3.4]octan-8-one

InChI

InChI=1S/C7H10OS/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2

InChI-Schlüssel

AKZDFRPMXKJNCY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CSCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.